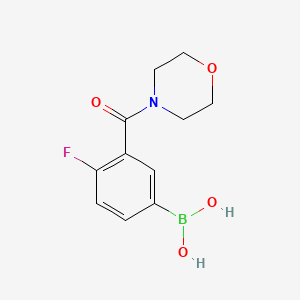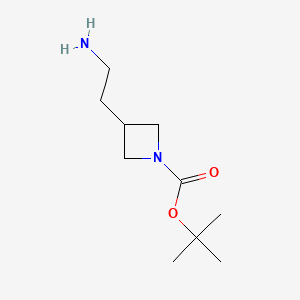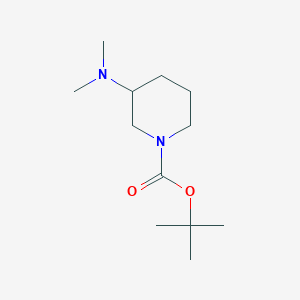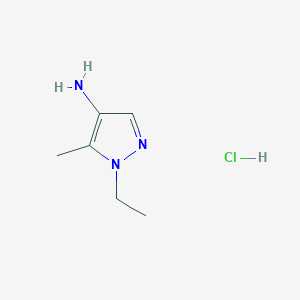
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid
Übersicht
Beschreibung
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, also known as FMOC-PBA, is an organic molecule used in organic synthesis and is a building block for many compounds. It has been used in a variety of applications, including drug discovery, materials science, and biochemistry. FMOC-PBA is a boronate ester and a derivative of phenylboronic acid, and is used as a protecting group in peptide synthesis. It is used to protect the amino acid from oxidation and hydrolysis during the synthesis process.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid has been used in a variety of scientific research applications. It has been used as a protecting group in peptide synthesis, as a reagent in the synthesis of organic compounds, and as a precursor for other boronate esters. It has also been used in the synthesis of small molecules and in the study of the structure and reactivity of boronates. 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid has been used in drug discovery, as it can be used to protect peptides from oxidation and hydrolysis during synthesis. Additionally, it has been used in materials science, as it can be used to produce a range of polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is based on its ability to form a stable boronate ester with a fluoroalkyl halide. The reaction of a boronate ester with a fluoroalkyl halide produces the desired product in high yields with minimal side reactions. The boronate ester is then used as a protecting group in peptide synthesis, preventing oxidation and hydrolysis of the peptide during the synthesis process.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid are not well understood. However, it has been found to be non-toxic in animal models and has been used in drug discovery and materials science. It has also been used in the synthesis of small molecules, and has been found to be stable in aqueous solution.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid in lab experiments include its high yield and low cost. Additionally, it is non-toxic and stable in aqueous solution, making it suitable for use in a variety of experiments. The main limitation of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is that it is not suitable for use in reactions that require a high temperature or pressure, as it is not stable under these conditions.
Zukünftige Richtungen
For the use of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid include its use in drug discovery, materials science, and biochemistry. Additionally, it could be used in the synthesis of small molecules, as well as in the study of the structure and reactivity of boronates. It could also be used in the production of polymers and nanomaterials. Additionally, further research could be done to understand the biochemical and physiological effects of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid.
Eigenschaften
IUPAC Name |
[4-fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-10-2-1-8(12(16)17)7-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOQRNXQBBPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660214 | |
| Record name | [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid | |
CAS RN |
874219-29-1 | |
| Record name | B-[4-Fluoro-3-(4-morpholinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1387864.png)
![Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine](/img/structure/B1387865.png)



![6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)
![Octahydropyrrolo[1,2-a][1,4]diazepin-5-one](/img/structure/B1387871.png)

![4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387877.png)
![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387880.png)

![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1387884.png)
![1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]](/img/structure/B1387887.png)